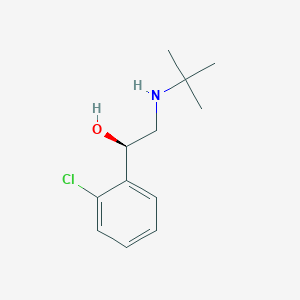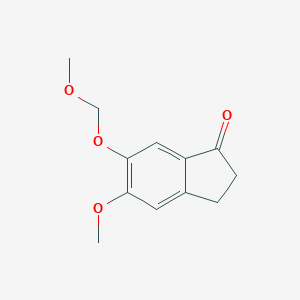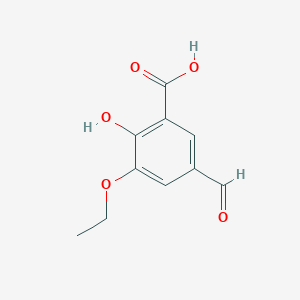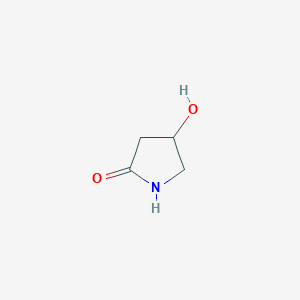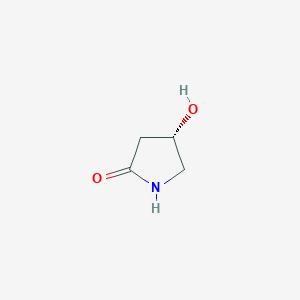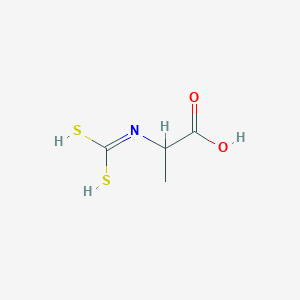
2-(Dithiocarboxyamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dithiocarboxyamino)propanoic acid (DTCAP) is a chemical compound that has been used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-(Dithiocarboxyamino)propanoic acid's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological systems.
Efectos Bioquímicos Y Fisiológicos
2-(Dithiocarboxyamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential use in cancer treatment. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Dithiocarboxyamino)propanoic acid in lab experiments is its high purity and yield when synthesized using the method described above. However, one limitation is that 2-(Dithiocarboxyamino)propanoic acid can be unstable in solution and may require special storage conditions to maintain its activity.
Direcciones Futuras
There are several future directions for research on 2-(Dithiocarboxyamino)propanoic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand 2-(Dithiocarboxyamino)propanoic acid's mechanism of action and its effects on biological systems. Finally, research on the potential use of 2-(Dithiocarboxyamino)propanoic acid in neurodegenerative diseases, such as Alzheimer's disease, is also an area of interest.
Métodos De Síntesis
The synthesis of 2-(Dithiocarboxyamino)propanoic acid involves the reaction of 2-aminoacrylate with carbon disulfide to form 2-(dithiocarboxyamino)acrylate. The resulting compound is then hydrolyzed with hydrochloric acid to produce 2-(Dithiocarboxyamino)propanoic acid. This method has been used in several studies to produce 2-(Dithiocarboxyamino)propanoic acid with high purity and yield.
Aplicaciones Científicas De Investigación
2-(Dithiocarboxyamino)propanoic acid has been used in scientific research to study its effects on biological systems. It has been shown to have antioxidant properties and can scavenge free radicals. 2-(Dithiocarboxyamino)propanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been used in studies to investigate its effects on the immune system, cardiovascular system, and nervous system.
Propiedades
Número CAS |
153116-35-9 |
|---|---|
Nombre del producto |
2-(Dithiocarboxyamino)propanoic acid |
Fórmula molecular |
C4H7NO2S2 |
Peso molecular |
165.2 g/mol |
Nombre IUPAC |
2-(dithiocarboxyamino)propanoic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
Clave InChI |
WRYBBWDLDMVVKB-UHFFFAOYSA-N |
SMILES isomérico |
CC(C(=O)O)N=C(S)S |
SMILES |
CC(C(=O)O)NC(=S)S |
SMILES canónico |
CC(C(=O)O)N=C(S)S |
Sinónimos |
Alanine, N-(dithiocarboxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



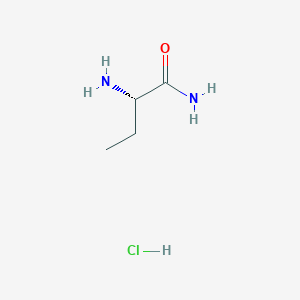
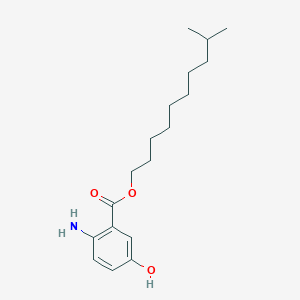

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
